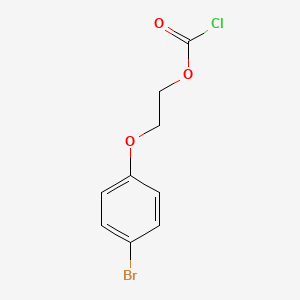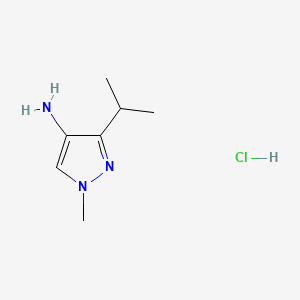
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (MPH) is a pyrazole compound used in the synthesis of various small molecules. It is a white powder that is soluble in water and has a melting point of 87°C. MPH is a versatile building block for the synthesis of drugs, pharmaceuticals, and other small molecules. It is widely used in the laboratory to prepare a variety of compounds and to study their properties.
科学的研究の応用
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various small molecules, such as drugs, pharmaceuticals, and other small molecules. It is also used in the study of enzyme kinetics and the development of new drugs. In addition, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is used in the study of molecular interactions and the development of new catalysts.
作用機序
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride acts as a proton donor and is used in the synthesis of various small molecules. It acts as a catalyst in the formation of a carboxylic acid and the subsequent formation of the pyrazole. The mechanism of action involves the formation of a covalent bond between the proton donor and the acceptor molecule. This covalent bond allows for the transfer of protons from the proton donor to the acceptor molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has no known biochemical or physiological effects. It is not metabolized in the body and does not interact with any enzymes or receptors. It is non-toxic and does not produce any adverse effects when used in the laboratory.
実験室実験の利点と制限
The main advantage of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is its versatility and ease of use in the laboratory. It is a simple and efficient building block for the synthesis of various small molecules. It is also inexpensive and readily available. The main limitation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is its low solubility in water, which can limit its use in certain applications.
将来の方向性
1. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used in the development of new drugs and pharmaceuticals.
2. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the mechanism of action of enzymes and other proteins.
3. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used in the development of new catalysts for chemical reactions.
4. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the structure and function of small molecules.
5. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the interactions between small molecules and proteins.
6. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the properties of small molecules, such as solubility and reactivity.
7. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the mechanism of action of drugs and pharmaceuticals.
8. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the metabolism of small molecules.
9. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the structure and function of enzymes.
10. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the interactions between small molecules and enzymes.
合成法
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is synthesized by the reaction of propan-2-yl amine with methyl-3-chloro-1H-pyrazole-4-carboxylate. The reaction is conducted in an organic solvent, such as ethanol, and catalyzed by an acid, such as hydrochloric acid. It is a two-step process, with the first step involving the formation of a carboxylic acid and the second step involving the formation of the pyrazole. The reaction is typically conducted at room temperature and is complete within one hour.
特性
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5(2)7-6(8)4-10(3)9-7;/h4-5H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVXFXCTZATHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
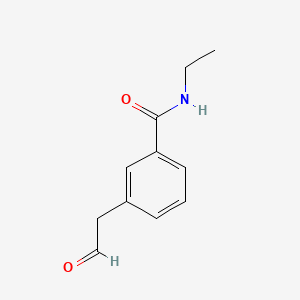
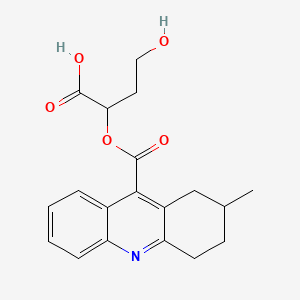

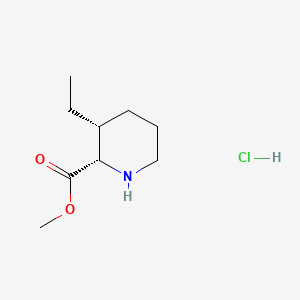


![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)
